molecular formula C10H9BrN2 B12848668 8-Bromo-3-methylisoquinolin-5-amine

8-Bromo-3-methylisoquinolin-5-amine

Cat. No.: B12848668
M. Wt: 237.10 g/mol
InChI Key: SCKLFOUHSZGVHF-UHFFFAOYSA-N
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Description

8-Bromo-3-methylisoquinolin-5-amine is a brominated isoquinoline derivative featuring a methyl substituent at position 3 and an amino group at position 3. Its molecular formula is C₁₀H₁₀BrN₂ (molecular weight: 251.13 g/mol based on analogous compounds in ). The bromine atom at position 8 enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry for synthesizing bioactive molecules, particularly anticancer agents . The compound’s synthesis typically involves alkylation or bromination of pre-functionalized isoquinoline precursors, as seen in , where 3-methylisoquinolin-5-amine undergoes alkylation with 2-bromoacetonitrile to form related derivatives in high yields (88%) .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

8-bromo-3-methylisoquinolin-5-amine

InChI

InChI=1S/C10H9BrN2/c1-6-4-7-8(5-13-6)9(11)2-3-10(7)12/h2-5H,12H2,1H3

InChI Key

SCKLFOUHSZGVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2C=N1)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of 8-Bromo-3-methylisoquinolin-5-amine typically involves the bromination of 3-methylisoquinolin-5-amine. One common method includes the use of bromine in an organic solvent such as chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial production methods may involve more scalable and efficient processes, such as continuous flow synthesis or the use of alternative brominating agents that offer higher yields and purity. Green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

8-Bromo-3-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For instance, Suzuki-Miyaura coupling can produce various substituted isoquinolines .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Synergy
8-Bromo-3-methylisoquinolin-5-amine C₁₀H₁₀BrN₂ 251.13 Br (C8), CH₃ (C3), NH₂ (C5) Anticancer intermediate
5-Amino-6,8-dibromoisoquinoline C₉H₆Br₂N₂ 308.97 Br (C6, C8), NH₂ (C5) Cytotoxicity studies
8-Chloroisoquinolin-5-amine C₉H₇ClN₂ 186.62 Cl (C8), NH₂ (C5) Pharmaceutical intermediates
8-Bromo-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline C₁₁H₁₅BrClN 276.61 Br (C8), 2×CH₃ (C3), Cl Building block in drug discovery

Key Differentiators

Halogen Substituent Effects: this compound exhibits stronger electron-withdrawing effects due to bromine (vs. chlorine in 8-chloroisoquinolin-5-amine), enhancing its reactivity in cross-coupling reactions . The dibrominated analog (5-Amino-6,8-dibromoisoquinoline) shows increased steric hindrance and higher molecular weight, which may reduce solubility but improve binding affinity in biological targets .

Biological Activity: 5-Amino-6,8-dibromoisoquinoline demonstrated cytotoxicity against cancer cell lines in vitro, suggesting that bromination at multiple positions enhances anticancer activity .

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